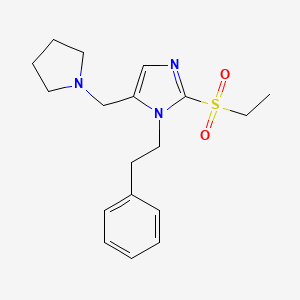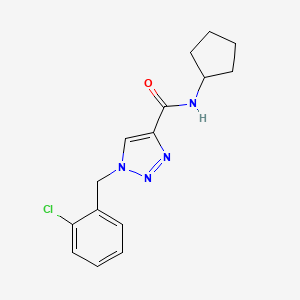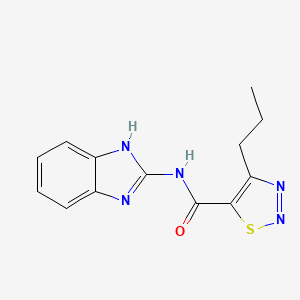![molecular formula C24H23N3O3 B6076890 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide works by binding to and inhibiting the activity of several kinases that are involved in cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other treatments. The compound has also been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide is its selectivity for specific kinases involved in cancer cell growth and survival. This makes it a potentially effective treatment for cancers that are resistant to other therapies. However, one limitation of the compound is that it may not be effective in all types of cancers, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several potential future directions for research involving 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide. One possibility is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the compound's efficacy in different types of cancers and in different stages of cancer progression. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-tert-butylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 2-bromo-4-nitrophenyl-1,3-oxazole to give the target compound.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and AKT.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,3)17-8-12-19(13-9-17)29-15-21(28)26-18-10-6-16(7-11-18)22-27-20-5-4-14-25-23(20)30-22/h4-14H,15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHRDSAKBAMNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)


![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)